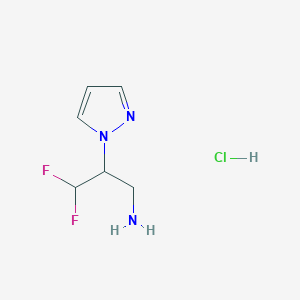

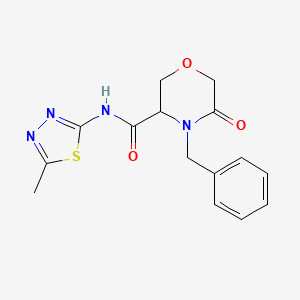

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidin-amine derivatives often involves cyclization reactions, nucleophilic substitutions, and condensation processes. For example, compounds similar to N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine can be synthesized through reactions involving intermediates like ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, followed by cyclization and condensation reactions in the presence of catalysts like Ni(NO3)2 or through reductive amination reactions in the presence of sodium cyanoborohydride (Liang Fu-b, 2014); (Lionel Cheruzel et al., 2011).

Molecular Structure Analysis

The crystal structure of similar compounds reveals that they can form inversion dimers via pairs of N—H⋯N hydrogen bonds and are packed into layers by π-stacking interactions between the aromatic systems of neighbouring molecules. This structural feature is crucial for understanding the compound's interactions and properties (H. Repich et al., 2017).

Chemical Reactions and Properties

Pyrimidin-amine derivatives participate in various chemical reactions, including aminolysis, where the reaction's efficiency depends on the steric accessibility of the amino group and the reaction medium's dielectric permittivity (I. Novakov et al., 2017). These compounds can also undergo nucleophilic substitution reactions, forming new bonds and structures essential for developing pharmacologically active molecules.

Scientific Research Applications

Biological Activity Exploration The derivatives of N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine have been explored for their biological activities, including antimicrobial and insecticidal potentials. Research involving the synthesis of pyrimidine linked pyrazole heterocyclics highlighted their effectiveness against certain microorganisms and pests. This exploration is crucial for developing new compounds with specific biological activities, potentially leading to the discovery of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Antifungal Applications Compounds derived from N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine have shown significant antifungal effects against certain types of fungi. The synthesis and biological evaluation of these derivatives against fungi like Aspergillus terreus and Aspergillus niger demonstrate their potential as antifungal agents. This research contributes to the ongoing search for more effective and targeted antifungal treatments (Jafar et al., 2017).

Antitumor and Anticancer Properties N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine derivatives have been investigated for their antitumor and anticancer properties. Research focusing on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, for example, has indicated potential cytotoxic activity against various cancer cell lines. These studies are pivotal for the development of new chemotherapeutic agents and for understanding the structure-activity relationships that underpin anticancer efficacy (Noolvi et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-8(2)12-6-13-10(7)11-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZXEIOYVGYBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1NCC2CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-5,6-dimethylpyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)